molecular formula C15H22N2O4S B5117194 methyl N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]carbamate

methyl N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]carbamate

Cat. No.: B5117194
M. Wt: 326.4 g/mol
InChI Key: GSDUQMUEANKRGV-UHFFFAOYSA-N
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Description

Methyl N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]carbamate is a complex organic compound that features a piperidine ring, a sulfonyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]carbamate typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group and finally the carbamate group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or carbamate groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamate groups can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: A simpler piperidine derivative with similar structural features.

    N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide: Another compound with a sulfonylphenyl group and a piperidine ring.

Uniqueness

Methyl N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]carbamate is unique due to the presence of both the sulfonyl and carbamate groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11-5-4-6-12(2)17(11)22(19,20)14-9-7-13(8-10-14)16-15(18)21-3/h7-12H,4-6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDUQMUEANKRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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